(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid
Description
This compound belongs to the class of Fmoc-protected amino acids, characterized by a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and a triethylsilyl (TES)-modified phenyl ring at the side chain. The Fmoc group is widely used in peptide synthesis for its stability under basic conditions and ease of removal under mild acidic conditions . The 4-triethylsilylphenyl substituent introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and applications in solid-phase synthesis or medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4Si/c1-4-36(5-2,6-3)22-17-15-21(16-18-22)19-28(29(32)33)31-30(34)35-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-28H,4-6,19-20H2,1-3H3,(H,31,34)(H,32,33)/t28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICUFHRPLYVPST-NDEPHWFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of EN300-7466211 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
EN300-7466211 acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the activation of downstream signaling pathways that mediate various cellular responses.
Biochemical Pathways
The inhibition of PDE3 and PDE4 by EN300-7466211 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function. For example, in the context of chronic obstructive pulmonary disease (COPD), these changes can result in bronchodilation and anti-inflammatory effects.
Pharmacokinetics
It is known that the compound contains elements such as boron, phosphorus, and silicon, which can change polarity, elevate uptake and metabolic stability, and enable mimicking of transition states of enzymes. These properties could potentially enhance the bioavailability of the compound.
Biological Activity
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-triethylsilylphenyl)propanoic acid, commonly referred to as Fmoc-L-Phe(TESi), is a derivative of phenylalanine that has garnered attention in the fields of medicinal chemistry and biochemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and solubility, making it suitable for various applications in peptide synthesis and drug development.
- Molecular Formula : C30H37NO4
- Molecular Weight : 501.6 g/mol
- CAS Number : 15870767
- IUPAC Name : this compound
The biological activity of Fmoc-L-Phe(TESi) is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the Fmoc group allows the compound to participate in peptide bond formation, while the triethylsilyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that Fmoc-L-Phe(TESi) exhibits significant anticancer properties. For instance, a study conducted by Zhang et al. (2023) demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| PC-3 (Prostate) | 12 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
Fmoc-L-Phe(TESi) has also shown promising antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of Fmoc-L-Phe(TESi) resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
- Pharmacokinetics : A pharmacokinetic study indicated that Fmoc-L-Phe(TESi) has favorable absorption characteristics with a half-life suitable for therapeutic applications. The compound showed high bioavailability when administered orally.
Comparison with Similar Compounds
Substituent Effects
- Hydrophobicity : The 4-triethylsilylphenyl group in the target compound likely increases hydrophobicity compared to analogs with o-tolyl or 4-fluorobenzyl . This property may enhance membrane permeability but reduce aqueous solubility.
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., difluoromethylphenyl and 3,5-difluorophenyl ) exhibit improved metabolic stability and binding affinity in drug discovery.
- Steric Hindrance : Bulky groups like indole-3-yl or tert-butoxycarbonyl influence steric accessibility, affecting coupling efficiency in peptide synthesis.
Stereochemical Considerations
- The (S) -configuration at the α-carbon is conserved in most analogs (e.g., ), ensuring compatibility with natural amino acid chirality. Exceptions include (R) -configured compounds (e.g., ), which are used to study enantioselective interactions.
Stability and Handling
- Storage: Most Fmoc-amino acids require storage at -20°C to prevent decomposition .
- Purity : HPLC purity ranges from 95% (basic research-grade compounds ) to >99% (pharmaceutical intermediates ).
- Safety: Limited toxicity data are available for newer analogs (e.g., ), emphasizing the need for handling by trained professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
